N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-10-17(11-9-15)21-24-22(28-25-21)19-7-4-12-26(19)14-20(27)23-18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLCYURRYTPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as hybrid peptides. These compounds typically interact with various proteins and enzymes in the body, altering their function and leading to various downstream effects.
Mode of Action
These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
The downstream effects of these processes can vary widely depending on the specific targets and the cellular context.
Pharmacokinetics
Like other hybrid peptides, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces. These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Based on its classification as a hybrid peptide, it is likely to alter the function of its target proteins or enzymes, leading to changes in cellular processes such as signal transduction, immune response, and cell growth and differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function, and hence its interaction with its targets. Furthermore, the compound’s stability and efficacy can be affected by storage conditions, with factors such as light, heat, and humidity potentially leading to degradation.
Biological Activity
N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including:
- 3-Methylphenyl : Contributes to lipophilicity and potential receptor interactions.
- Oxadiazole : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Pyrrole : Often involved in biological processes, enhancing the compound's pharmacological properties.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 348.40 g/mol.
This compound interacts with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation.
- Receptor Modulation : It may bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including breast and colon cancer models. The mean IC50 values were reported around 92.4 µM against multiple cancer types .
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial effects:
- Compounds containing oxadiazole rings have shown activity against both gram-positive and gram-negative bacteria. Specific derivatives demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Some studies suggest that the compound may possess anti-inflammatory properties through the inhibition of cyclooxygenases (COX) enzymes, which are crucial in the inflammatory response .
Study 1: Anticancer Efficacy
In a recent study published in Pharmaceutical Research, derivatives similar to this compound were tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for development as a chemotherapeutic agent .
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates. The findings revealed that compounds structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
